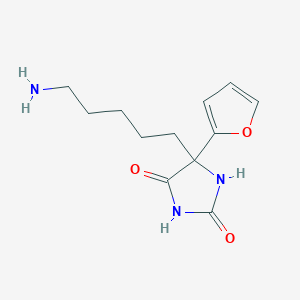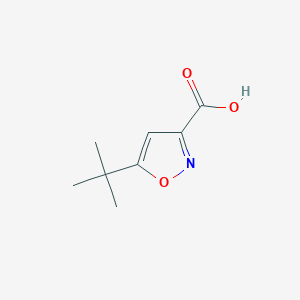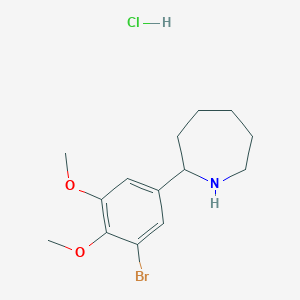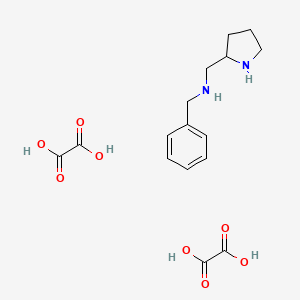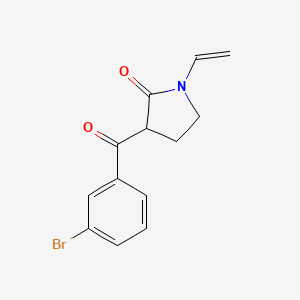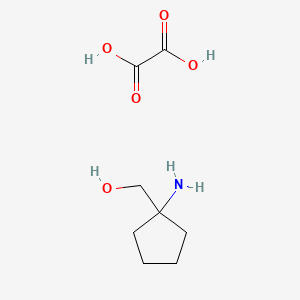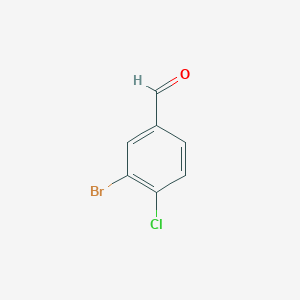
3-溴-4-氯苯甲醛
概述
描述
3-Bromo-4-chlorobenzaldehyde is a useful research compound. Its molecular formula is C7H4BrClO and its molecular weight is 219.46 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-4-chlorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-4-chlorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-chlorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光谱学研究
3-溴-4-氯苯甲醛可用于光谱学研究 . 红外光谱 (IR) 是表征化合物和溶剂相互作用的常用技术 . 该化合物的 IR 谱带可以通过实验 (IR 光谱) 和密度泛函理论 (DFT) 方法进行表征 .
溶剂效应研究
该化合物可用于研究溶剂对羰基伸缩振动的影响 . 溶剂效应是指溶剂对化合物 IR 光谱的影响,这是由于溶剂和化合物之间的相互作用造成的 .
药物化学
苯甲醛衍生物,例如 3-溴-4-氯苯甲醛,在药物化学领域中普遍使用 . 例如,可以设计取代的苯甲醛来提高人血红蛋白的氧亲和力并抑制镰状红细胞 .
调味剂的生产
苯甲醛衍生物在化工行业中用于生产调味剂 . 这些化合物可以增强各种食品的香气和味道。
农用化学品的生产
这些化合物也用于农用化学品的生产 . 它们可以用来制造杀虫剂、除草剂和农业中使用的其他化学品。
化妆品行业
在化妆品行业中,苯甲醛衍生物用于生产各种产品 . 它们可以增强香水、乳液和其他化妆品的香味。
纺织行业
在纺织行业中,这些化合物用于生产染料 . 它们可以为织物提供各种颜色和图案。
金属配位化学
苯甲醛衍生物在金属配位化学中用作配体 . 它们可以帮助形成具有金属的复杂结构,这些结构在各种领域都有应用,包括催化和材料科学。
安全和危害
作用机制
Target of Action
Benzaldehyde derivatives, including 3-bromo-4-chlorobenzaldehyde, are commonly employed in the field of pharmaceutical chemistry and in the chemical industry .
Mode of Action
3-Bromo-4-chlorobenzaldehyde, being an aldehyde, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen atom acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones from aldehydes is a well-known biochemical reaction .
Pharmacokinetics
The pharmacokinetic properties of 3-Bromo-4-chlorobenzaldehyde include high gastrointestinal absorption and it is BBB permeant The skin permeation (Log Kp) is -5.64 cm/s . The lipophilicity (Log Po/w) ranges from 1.82 (iLOGP) to 3.3 (SILICOS-IT), with a consensus Log Po/w of 2.73 .
Result of Action
The formation of oximes and hydrazones from aldehydes, including 3-bromo-4-chlorobenzaldehyde, is a well-known reaction .
Action Environment
The action of 3-Bromo-4-chlorobenzaldehyde can be influenced by environmental factors such as the presence of other reactants and the solvent used. For instance, the polarity of the solvent has an influence on the infrared spectra of the compounds because of the interaction between the solvent and the compound .
生化分析
Biochemical Properties
3-Bromo-4-chlorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating reactions such as nucleophilic substitution and oxidation. For instance, it can undergo free radical bromination, where it interacts with N-bromosuccinimide (NBS) to form brominated products . These interactions are crucial for the synthesis of complex molecules in organic chemistry.
Cellular Effects
3-Bromo-4-chlorobenzaldehyde affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modify the activity of enzymes involved in oxidative stress responses, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of 3-Bromo-4-chlorobenzaldehyde involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, it can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-chlorobenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-4-chlorobenzaldehyde can degrade under certain conditions, leading to the formation of by-products that may have different biological activities . Understanding these temporal effects is essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 3-Bromo-4-chlorobenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of 3-Bromo-4-chlorobenzaldehyde can lead to oxidative stress and cell death in animal models . These dosage effects are crucial for determining the compound’s safety and therapeutic potential.
Metabolic Pathways
3-Bromo-4-chlorobenzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with cellular components . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-Bromo-4-chlorobenzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation.
Subcellular Localization
3-Bromo-4-chlorobenzaldehyde’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biological effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-bromo-4-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDABJGHOOCVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555082 | |
| Record name | 3-Bromo-4-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86265-88-5 | |
| Record name | 3-Bromo-4-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)

